molecular formula C8H7FN2O B12100450 2-Amino-4-fluoro-5-methoxy-benzonitrile

2-Amino-4-fluoro-5-methoxy-benzonitrile

Cat. No.: B12100450
M. Wt: 166.15 g/mol
InChI Key: XLMZVLIGYAMBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-5-methoxy-benzonitrile is a substituted aromatic nitrile featuring an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 4, and a methoxy group (-OCH₃) at position 3. This compound is part of a broader class of benzonitrile derivatives with applications in pharmaceutical intermediates and materials science.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-4-fluoro-5-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3

InChI Key

XLMZVLIGYAMBTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxy-benzonitrile typically involves the reaction of 4-fluoro-2-methoxybenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound can be achieved through a green synthesis route using ionic liquids as recycling agents. This method involves the conversion of benzaldehyde to benzonitrile using hydroxylamine hydrochloride and ionic liquids, which act as co-solvents, catalysts, and phase separation agents .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-methoxy-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
2-Amino-4-fluoro-5-methoxy-benzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the activity of drugs targeting neurological disorders and other diseases.

Case Study:
A study highlighted the synthesis of novel antiviral agents based on similar fluorinated compounds, where modifications to the benzene ring significantly influenced biological activity against influenza viruses . This demonstrates the potential of this compound in developing effective antiviral medications.

Agricultural Chemicals

Use in Agrochemicals:
The compound is also employed in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. Its fluorine atom enhances the bioactivity and stability of these formulations.

Data Table: Applications in Agrochemical Formulations

Agrochemical TypeActive IngredientRole of this compound
HerbicidesGlyphosateIntermediate for synthesizing more effective herbicides
InsecticidesNeonicotinoidsEnhances stability and efficacy against pests

Material Science

Advanced Materials Development:
Research into material science has identified this compound as a candidate for creating advanced materials such as polymers and coatings. Its unique properties contribute to improved durability and chemical resistance.

Case Study:
In a recent investigation, polymer composites incorporating fluorinated compounds showed enhanced thermal stability and mechanical strength, making them suitable for various industrial applications . This suggests that this compound could play a significant role in future material innovations.

Organic Synthesis

Reagent in Organic Chemistry:
As a reagent, this compound facilitates complex organic synthesis processes. Its ability to undergo various chemical reactions allows chemists to construct intricate molecular architectures efficiently.

Example Reactions:
The compound can participate in nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules used in pharmaceuticals and other applications.

Fluorescent Probes

Biological Imaging Applications:
Recent studies have explored the potential use of this compound in developing fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes and diagnosing diseases.

Research Findings:
Fluorescent probes derived from similar compounds have shown promising results in imaging techniques, providing insights into cellular dynamics . The incorporation of this compound could enhance the sensitivity and specificity of such imaging tools.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methoxy-benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It can also participate in electron transfer reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-amino-4-fluoro-5-methoxy-benzonitrile, highlighting substituent variations and their physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound -F (4), -OCH₃ (5) C₈H₆FN₂O 180.15 Not Provided Intermediate for drug synthesis
2-Amino-4-chloro-5-methoxybenzonitrile -Cl (4), -OCH₃ (5) C₈H₇ClN₂O 198.61 1824059-40-6 Higher reactivity due to Cl
4-Amino-2-fluoro-5-methylbenzonitrile -F (2), -CH₃ (5) C₈H₇FN₂ 162.16 859855-53-1 Methyl enhances lipophilicity
4-Amino-2-ethoxy-5-fluorobenzonitrile -OCH₂CH₃ (2), -F (5) C₉H₉FN₂O 180.18 1420800-17-4 Ethoxy increases solubility
4-Amino-5-fluoro-2-hydroxybenzonitrile -OH (2), -F (5) C₇H₅FN₂O 152.13 162437-93-6 Hydroxy group enables hydrogen bonding
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile -OCH₃ (4), -OBn (5) C₁₅H₁₄N₂O₂ 254.28 192869-57-1 Bulkier substituent; used in drug research

Biological Activity

2-Amino-4-fluoro-5-methoxy-benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : 2-Amino-4-fluoro-5-methoxybenzonitrile
  • Molecular Formula : C8H8FN3O
  • Molecular Weight : 179.17 g/mol
  • Structure : The compound features an amino group, a fluorine atom, and a methoxy group attached to a benzonitrile framework.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an inhibitor of certain enzymes and receptors involved in cancer and inflammatory pathways.

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell signaling pathways related to proliferation and apoptosis .
  • Enzyme Inhibition : The presence of the fluorine atom may enhance the compound's ability to interact with target enzymes, potentially increasing potency compared to non-fluorinated analogs .

In Vitro Studies

In vitro evaluations have demonstrated that this compound has notable effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical) cells.
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MCF-715DNA synthesis inhibition
A54920Apoptosis induction
HeLa25Cell cycle arrest

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound:

  • Model Used : Xenograft models with human tumor cells implanted in immunocompromised mice.
  • Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Studies

  • Case Study 1 : A study conducted on MCF-7 cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting that the compound induces apoptosis through mitochondrial pathways .
  • Case Study 2 : In a xenograft model using A549 lung cancer cells, administration of the compound resulted in a 60% reduction in tumor volume over four weeks, indicating its potential for therapeutic use in lung cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.